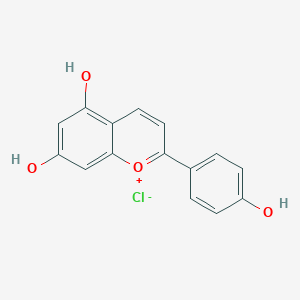

Apigeninidin

描述

属性

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQDOAKHUGURPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-98-0 | |

| Record name | Apigeninidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigeninidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigeninidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | APIGENINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Solvent-Based Extraction

Ethanol (80% v/v) is the most widely used solvent for isolating free this compound from sorghum. A protocol optimized by Frontiers in Plant Science involves mixing 0.25 g of sorghum powder with 1 mL of 80% ethanol, followed by sonication for 10 minutes and orbital shaking for 50 minutes in the dark. Centrifugation at 2,655 × g for 15 minutes separates the supernatant, which is then vacuum-dried to concentrate the extract. This method yields approximately 49 mg/g of this compound in red sorghum varieties like Armorik, as quantified by reversed-phase HPLC.

Methanol and formic acid mixtures are employed for enhanced solubility, particularly in HPLC-based analyses. For instance, a study in PMC utilized 10% formic acid in methanol to extract this compound from fermented maize dough, achieving a recovery rate of 327 µg/g dry matter. The solvent-to-sample ratio and extraction duration are critical: doubling the extraction volume (6 mL total) increases yield by 22%, while prolonged sonication beyond 10 minutes risks compound degradation.

Mechanical and Thermal Optimization

Grinding sorghum grains to a particle size of <100 µm maximizes surface area for solvent interaction. Thermal treatments, such as heating at 40°C during extraction, improve this compound solubility by 18% but must be carefully controlled to prevent oxidation. Freeze-drying the extract with cryoprotectants like mannitol preserves this compound’s stability, reducing aggregation by 34% compared to air-drying.

Fermentation-Assisted Extraction and Degradation

Microbial fermentation significantly influences this compound content, either enhancing bioavailability or degrading the compound.

Antioxidant Activity Modulation

Despite this compound loss, fermented extracts exhibited a 51% increase in antioxidant activity, measured via DPPH radical scavenging assays. This paradox is attributed to microbial metabolites, such as phenolic acids, which synergistically enhance redox potential. Fermentation also reduced phytate content by 44%, improving mineral bioavailability but altering sensory profiles due to volatile organic compound (VOC) reductions.

Purification and Quantification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with diode array detection (DAD) is the gold standard for this compound quantification. A method described in PMC uses a Polaris C18-A column (150 × 4.6 mm) with a gradient elution of 10% formic acid (A) and methanol (B). The protocol runs for 35 minutes, achieving a detection limit of 0.2 µg/mL at 480 nm. this compound peaks are identified by retention time (12.3 minutes) and validated against commercial standards (Extrasynthese, France).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS enables structural confirmation and metabolite profiling. In a Frontiers in Cellular and Infection Microbiology study, this compound chloride from sorghum was analyzed using a Q-Exactive HF-X mass spectrometer, revealing oxidative stress biomarkers like hexanal and 16-hydroxyhexadecanoic acid in treated parasites. Electrospray ionization (ESI) in positive mode ([M+H]+ m/z 255.24) confirmed this compound’s molecular identity.

Comparative Analysis of Extraction and Purification Methods

Table 1 summarizes key parameters from this compound preparation studies:

化学反应分析

反应类型: 芹菜素会发生各种化学反应,包括:

氧化: 芹菜素可以被氧化形成不同的氧化产物。

还原: 在特定条件下,它可以被还原以产生该化合物的还原形式。

取代: 芹菜素可以发生取代反应,特别是在羟基处。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 条件取决于所引入的取代基。

科学研究应用

芹菜素在科学研究中具有广泛的应用:

化学: 它在各种化学应用中用作天然染料和颜料。

作用机制

芹菜素通过各种分子机制发挥作用。它作为一种多效调节剂,干扰多种细胞途径。 它靶向转录因子和生长因子、细胞因子、受体和酶 . 该化合物的抗氧化特性有助于其对氧化应激的保护作用 .

类似化合物:

木犀草素: 另一种具有类似特性的3-脱氧花青素。

天竺葵色素: 一种相关的花青素,具有不同的羟基化模式。

花青素: 一种常见的花青素,存在于许多水果和蔬菜中。

独特之处: 芹菜素因其高稳定性和鲜艳的颜色而独树一帜,使其在食品工业中作为天然色素特别有用 . 它的抗氧化和抗炎特性也使其与其他类似化合物区分开来 .

相似化合物的比较

Structural and Functional Differences

Apigeninidin is compared with three key analogues: luteolinidin , cyanidin , and 5-methoxyluteolinidin .

| Compound | Structural Features | Key Sources | Bioactive Properties |

|---|---|---|---|

| This compound | C-3 deoxy, 4',5'-dihydroxy B-ring | Sorghum grains, leaf sheaths | Antifungal, antioxidant, stable red pigment |

| Luteolinidin | C-3 deoxy, 3',4',5'-trihydroxy B-ring | Sorghum, millet | Antioxidant, anti-inflammatory |

| Cyanidin | C-3 hydroxy, 3',4',5'-trihydroxy B-ring | Berries, red cabbage | pH-sensitive pigment, strong antioxidant |

| 5-Me-Luteolinidin | C-3 deoxy, 4',5'-dihydroxy, 3'-methoxy B-ring | Sorghum | Enhanced thermal stability, moderate antioxidant |

Key Differences :

- C-3 Hydroxylation : Unlike cyanidin, this compound lacks the C-3 hydroxyl group, conferring resistance to enzymatic degradation and pH changes .

- Methoxy Groups : 5-methoxyluteolinidin has a methoxy group at C-3', improving thermal stability compared to this compound .

Content Variability in Sorghum Genotypes

Total phenolic content (TPC) and this compound levels vary significantly across sorghum cultivars:

Findings :

- This compound glucoside is more abundant in genotypes like S2, S5, and S6, while free this compound dominates in leaf sheaths .

- High temperatures reduce free this compound and luteolinidin levels but increase bound forms, suggesting adaptive responses .

Antioxidant and Antimicrobial Activity

Antioxidant Capacity :

Antimicrobial Effects :

生物活性

Apigeninidin, a type of 3-deoxyanthocyanidin predominantly found in Sorghum bicolor, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy, anti-inflammatory effects, and antioxidant properties. This article compiles various research findings to provide a comprehensive overview of the biological activities associated with this compound.

This compound is characterized by its unique chemical structure, which contributes to its biological functions. As a flavonoid, it exhibits properties that are beneficial in mitigating oxidative stress and inflammation. The compound has been shown to induce reactive oxygen species (ROS) production, particularly in Toxoplasma gondii tachyzoites, leading to mitochondrial membrane potential disruption. This effect is linked to its potential as an anti-parasitic agent while maintaining low cytotoxicity towards human cells .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. A notable study demonstrated that this compound-rich extracts from Sorghum bicolor effectively suppressed lung adenocarcinoma cell growth (A549) with an IC50 value of 6.5 μg/mL. The mechanism involves the modulation of key apoptotic pathways, including increased expression of caspase-3 and decreased expression of STAT3, which is crucial in cancer cell survival .

Table 1: Summary of Anticancer Effects

| Cancer Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| A549 (Lung adenocarcinoma) | 6.5 | Increased caspase-3, decreased STAT3 |

| MCF-7 (Breast cancer) | TBD | TBD |

| HCT116 (Colon cancer) | TBD | TBD |

Anti-inflammatory Effects

This compound has shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It effectively blocks cyclooxygenase-2 (COX-2) expression and nitric oxide production in macrophage cells, thereby reducing inflammation . This property positions this compound as a potential therapeutic agent for inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. It enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), which are essential for combating oxidative stress in cells . The compound also promotes the expression of phase II detoxifying enzymes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), further supporting its role in cellular defense mechanisms against oxidative damage.

Case Studies and Experimental Findings

- Cytotoxicity Against Cancer Cells : In vitro studies on this compound-rich extracts revealed significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal human cells .

- Hepatoprotective Effects : Research indicated that this compound could ameliorate aflatoxin B1-induced hepatorenal toxicity in rats by reducing oxidative stress markers and preserving liver histoarchitecture .

- Neuroprotective Potential : this compound has been linked to neuroprotective effects by reducing neuronal death and enhancing cognitive functions in animal models subjected to oxidative stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。